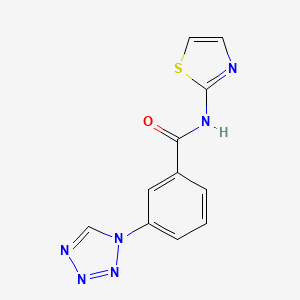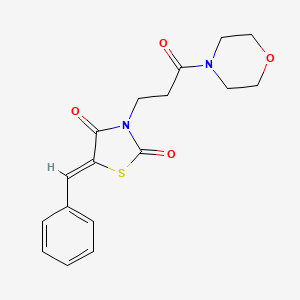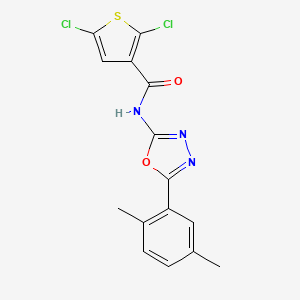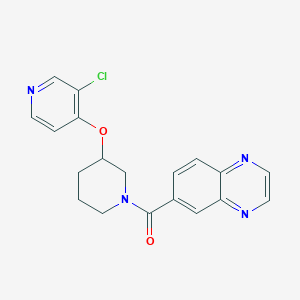![molecular formula C17H15N3OS B2393804 2-(4-Phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amin CAS No. 1105192-35-5](/img/structure/B2393804.png)
2-(4-Phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions with electrophilic and nucleophilic reagents . For instance, a related compound was synthesized via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents .Molecular Structure Analysis
The molecular structure of similar compounds can be complex. For example, “3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” has a molecular formula of C17H13N5O . The InChI code for this compound is 1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H, (H3,18,19,20,21,22) .Wissenschaftliche Forschungsanwendungen
- Diese neuartigen CDK2-Inhibitoren zeigen eine signifikante zytotoxische Aktivität gegen Krebszelllinien, insbesondere MCF-7 (Brustkrebs) und HCT-116 (Dickdarmkrebs), mit IC50-Werten im Bereich von 45 bis 97 nM bzw. 6 bis 99 nM. Sie zeigen auch eine moderate Aktivität gegen HepG-2 (Leberkrebs) Zellen .
- Für die potentesten Antiproliferationsverbindungen wurde eine enzymatische Hemmaktivität gegen CDK2/Cyclin A2 erreicht, mit IC50-Werten, die vergleichbar sind mit oder besser als das Kontrollmedikament Sorafenib .
- Die Auswirkungen der Verbindung auf die AchE-Aktivität und oxidative Stressmarker liefern Einblicke in ihre Neurotoxizität und mögliche Anwendungen in der Neuropharmakologie .
Krebsbehandlung und CDK2-Hemmung
Neurotoxizität und Acetylcholin-Freisetzung
Heterocyclische Chemie und Pyrazol-Derivate
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to show good in vitro anti-proliferative activities against leukemia cell lines . They are more potent than the BTK inhibitor ibrutinib , suggesting that they might target similar pathways or proteins.
Mode of Action
It can be inferred from related compounds that they might inhibit certain kinases . Kinases are enzymes that catalyze the phosphorylation processes in cells, playing active roles in signal transduction pathways . Dysfunction of protein kinases can cause many diseases, including cancer .
Biochemical Pathways
The compound likely affects the biochemical pathways involving kinases, given the potential kinase inhibitory activity of related compounds . Phosphorylation is a regular process in cellular signal transduction that regulates many important cellular activities such as cell division, survival, and apoptosis . Therefore, the compound might affect these processes by inhibiting the activity of certain kinases.
Pharmacokinetics
It is noted that irreversible kinase inhibitors (ikis), a category that this compound might belong to, often show improved biochemical efficacy and good pharmacokinetic or pharmacodynamic profiles compared to reversible inhibitors .
Result of Action
The compound likely has anti-proliferative effects, as suggested by the activity of related compounds against leukemia cell lines . These compounds inhibit the growth of these cell lines, potentially through their kinase inhibitory activity .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine are largely determined by its interactions with various biomolecules. It has been suggested that this compound may act as an inhibitor of CDK2, a cyclin-dependent kinase . This interaction could potentially influence a variety of biochemical reactions, particularly those involved in cell cycle regulation .
Cellular Effects
In terms of cellular effects, 2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine has been shown to exhibit cytotoxic activities against certain cell lines . It has been suggested that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, this compound has been shown to inhibit CDK2, which could potentially affect a variety of cellular processes .
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound may change over time, depending on factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is possible that the effects of this compound may vary with different dosages .
Metabolic Pathways
Given its potential interactions with enzymes and other biomolecules, it is likely that this compound may be involved in various metabolic pathways .
Transport and Distribution
It is possible that this compound may interact with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c18-17-15-10-22-11-16(15)19-20(17)12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-9H,10-11,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIVKNOIKFWIIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-2-thiophenecarbohydrazide](/img/structure/B2393729.png)
![exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate](/img/structure/B2393731.png)





![3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2393740.png)
![1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid](/img/structure/B2393741.png)
![(Z)-[amino({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminothiophene-2-carboxylate](/img/structure/B2393742.png)
![(Z)-2-(3-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2393744.png)